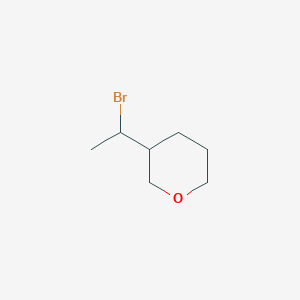

3-(1-Bromoethyl)oxane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(1-bromoethyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQYGDYNCDEWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCOC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Bromoethyl Oxane

Strategic Design and Precursor Selection for Oxane Functionalization

The successful synthesis of the target molecule hinges on a well-devised strategy that encompasses both the formation of the core oxane structure and the specific functionalization at the C3 position.

The oxane ring, a six-membered saturated ether, is a common motif in organic chemistry. Its construction can be achieved through various reliable cyclization strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the ring. Key methods include intramolecular Williamson etherification, acid-catalyzed cyclization of diols, and intramolecular hydroalkoxylation.

Intramolecular Williamson Etherification: This is a classic and widely used method for forming cyclic ethers. It involves the deprotonation of a long-chain halo-alcohol with a base, leading to an intramolecular nucleophilic substitution to form the oxane ring. For the synthesis of a 3-substituted oxane, a precursor such as a substituted 1,5-halohydrin is required.

Acid-Catalyzed Cyclization of Diols: 1,5-diols can undergo dehydration in the presence of a strong acid to form the corresponding cyclic ether. This method is straightforward but can sometimes be limited by competing side reactions, such as elimination to form alkenes or intermolecular etherification.

Intramolecular Hydroalkoxylation: Alkenols can be cyclized in the presence of acid or metal catalysts. For instance, a hex-5-en-1-ol derivative can undergo intramolecular addition of the hydroxyl group across the double bond to form a functionalized oxane.

| Method | Precursor Type | Key Reagents | General Principle |

|---|---|---|---|

| Intramolecular Williamson Etherification | Substituted 1,5-Halo-alcohol | Base (e.g., NaH, KOtBu) | Intramolecular SN2 reaction |

| Acid-Catalyzed Cyclization | Substituted 1,5-Diol | Strong Acid (e.g., H2SO4) | Intramolecular dehydration |

| Intramolecular Hydroalkoxylation | Substituted Alkenol (e.g., hex-5-en-ol derivative) | Acid or Metal Catalyst | Intramolecular addition of an O-H bond across a C=C bond |

The introduction of the 1-bromoethyl group at the C3 position of the oxane ring must be controlled to avoid the formation of constitutional isomers. Two primary strategies can be envisioned:

Functionalization of a Pre-existing Oxane Ring: This approach begins with an oxane molecule already bearing a suitable functional group at the C3 position, which is then converted into the 1-bromoethyl moiety.

From 3-(1-Hydroxyethyl)oxane: The secondary alcohol can be converted to the corresponding bromide via nucleophilic substitution using reagents like phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄, PPh₃).

From 3-Vinyloxane: The vinyl group can undergo hydrobromination. The addition of hydrogen bromide (HBr) across the double bond would, according to Markovnikov's rule, place the bromine atom at the more substituted carbon, yielding the desired 3-(1-bromoethyl)oxane.

Cyclization of an Acyclic Precursor Already Containing the Bromoethyl Group: In this strategy, the 1-bromoethyl functionality is incorporated into the linear precursor prior to the ring-closing step. For example, a suitably protected 2-(1-bromoethyl)-1,5-diol could undergo acid-catalyzed cyclization, or a 6-bromo-6-methyl-1,5-halohydrin could be cyclized via an intramolecular Williamson etherification. This approach can offer excellent regiocontrol as the position of the substituent is predetermined in the acyclic starting material.

Detailed Synthetic Pathways and Reaction Optimization

The execution of the synthetic strategy requires careful selection of reagents and optimization of reaction conditions to maximize yield and purity.

The choice of brominating agent is critical for the successful introduction of the bromine atom.

N-Bromosuccinimide (NBS): NBS is a versatile reagent primarily used for radical bromination at allylic and benzylic positions. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, NBS would be most relevant if the synthesis proceeds through an intermediate with an allylic position that can be selectively brominated before or after oxane formation. youtube.com For instance, the allylic bromination of 3-ethylox-2-ene could be a potential, though complex, route. NBS can also serve as a source of electrophilic bromine for the formation of bromohydrins from alkenes in the presence of water. masterorganicchemistry.com

Hydrogen Bromide (HBr): HBr is a classic reagent for two key transformations relevant to this synthesis. First, it can be used to convert secondary alcohols to alkyl bromides. The reaction of 3-(1-hydroxyethyl)oxane with HBr would proceed via an Sₙ1 or Sₙ2 mechanism to yield the target compound. Second, HBr adds across a double bond. The reaction of 3-vinyloxane with HBr is a direct and efficient method for preparing this compound, following Markovnikov's rule. Other systems, such as hydrobromic acid in the presence of an oxidizing agent like OXONE®, can also be used to generate bromine in situ for addition to unsaturated systems. organic-chemistry.org

| Reagent System | Substrate Type | Transformation | Key Considerations |

|---|---|---|---|

| NBS / Light or Radical Initiator | Allylic C-H bond | Allylic Bromination | Requires a suitable unsaturated precursor; potential for side reactions. masterorganicchemistry.comyoutube.com |

| HBr (gas or aqueous) | Secondary Alcohol | Nucleophilic Substitution | Potential for carbocation rearrangements in SN1-type reactions. |

| HBr (gas or in Acetic Acid) | Alkene (Vinyl group) | Electrophilic Addition | Follows Markovnikov regioselectivity. |

| PBr3 | Secondary Alcohol | Nucleophilic Substitution | Generally proceeds with inversion of stereochemistry (SN2). |

| CBr4 / PPh3 (Appel Reaction) | Secondary Alcohol | Nucleophilic Substitution | Mild conditions; proceeds with inversion of stereochemistry. |

As discussed in section 2.1.2, a robust strategy involves cyclizing a precursor that already contains the bromoethyl group. A prime example is the intramolecular Williamson etherification of a 2-(1-bromoethyl)-5-halopentan-1-ol.

The synthesis of such a precursor would itself be a multi-step process. Once obtained, the cyclization is typically effected by treatment with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The alkoxide generated in situ then displaces the terminal halide to form the oxane ring. Optimization of this step involves managing factors such as base strength, temperature, and concentration to favor the intramolecular cyclization over competing intermolecular reactions. Such cyclization methods are foundational in the synthesis of various oxetane and oxane systems. organic-chemistry.orgacs.org

A complete and plausible synthetic sequence for this compound can be designed by combining several of the aforementioned reactions. One logical pathway begins with a readily available starting material and proceeds through key intermediates. Such multi-step sequences are common in the synthesis of complex molecules and natural products. syrris.jp

Proposed Synthetic Pathway:

Starting Material: Tetrahydrofurfuryl alcohol.

Ring Opening: Acid-catalyzed ring opening with HBr to yield 1,5-bromopentan-2-ol.

Oxidation: Oxidation of the secondary alcohol to a ketone using a standard oxidant (e.g., PCC, Swern oxidation) to produce 1-bromopentan-2-one.

Carbon-Carbon Bond Formation: A Wittig reaction using methyltriphenylphosphonium bromide and a strong base would convert the ketone into 5-bromo-4-methylenepent-1-ene. (This step is hypothetical and complex). An alternative and more controllable sequence is often preferred.

A More Controllable Proposed Pathway:

Starting Material: Diethyl malonate.

Alkylation: Alkylation with allyl bromide to form diethyl allylmalonate.

Reduction: Reduction of the ester groups with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 2-allylpropane-1,3-diol.

Hydroboration-Oxidation: Selective anti-Markovnikov hydroboration of the terminal alkene followed by oxidation to produce 2-(3-hydroxypropyl)propane-1,3-diol.

Selective Protection & Tosylation: Selective protection of the two primary hydroxyl groups, followed by tosylation of the secondary hydroxyl group.

Bromination: Conversion of the tosylate to a bromide via Sₙ2 reaction.

Deprotection & Cyclization: Deprotection of the primary alcohols followed by an acid-catalyzed cyclization or conversion to a monohalide and subsequent Williamson etherification could lead to the desired scaffold, although this route is complex.

Given the complexity, a more direct route starting from a precursor that sets the C3 substitution early is often more efficient.

Optimized Pathway via 3-Vinyloxane:

Synthesis of 3-Vinyloxane: This intermediate can be prepared via several routes, for instance, from the cyclization of a suitable unsaturated diol.

Hydrobromination: The most straightforward final step is the electrophilic addition of HBr across the vinyl group of 3-vinyloxane. The reaction is performed by bubbling HBr gas through a solution of the alkene in a non-polar solvent or by using HBr in acetic acid. The regioselectivity is governed by the formation of the more stable secondary carbocation intermediate adjacent to the oxane ring, leading directly to this compound.

This final step represents an efficient and highly regioselective transformation to the target compound.

Stereochemical Control in Synthesis

Achieving a high degree of purity for a single stereoisomer is critical in the synthesis of bioactive molecules. This necessitates the use of synthetic strategies that can selectively form one enantiomer or diastereomer over others.

The diastereoselective and enantioselective synthesis of this compound could be approached by establishing the stereochemistry of a precursor, such as 3-vinyloxane or 3-(1-hydroxyethyl)oxane, and then introducing the bromine atom stereoselectively.

Diastereoselective Bromination: One potential route is the diastereoselective bromination of a chiral, non-racemic 3-vinyloxane precursor. The inherent chirality of the oxane ring can direct the approach of the brominating agent. The reaction of an alkene with a bromine source typically proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion. The facial selectivity of the initial bromonium ion formation would be influenced by the steric and electronic properties of the existing stereocenter at C3, leading to a predominance of one diastereomer.

Another strategy involves the stereoselective conversion of a diastereomerically pure precursor like (3R)-3-((1S)-1-hydroxyethyl)oxane. The conversion of the hydroxyl group to a bromide, for instance via an SN2 reaction using a reagent like phosphorus tribromide (PBr₃) or triphenylphosphine (B44618)/carbon tetrabromide (PPh₃/CBr₄), would proceed with inversion of configuration at the side-chain stereocenter. Substrate control, where the existing stereochemistry of the molecule dictates the outcome of the reaction, is a key principle in these transformations. nih.gov

| Precursor | Reagent/Reaction | Expected Outcome | Key Principle |

| Chiral 3-Vinyloxane | Electrophilic Bromination (e.g., Br₂) | Diastereomeric mixture of dibromides, followed by selective elimination | Substrate-controlled facial selectivity |

| Chiral 3-(1-Hydroxyethyl)oxane | SN2 Bromination (e.g., PBr₃) | Inversion of stereochemistry at the hydroxyl-bearing carbon | Stereospecificity of SN2 reaction |

| Chiral 3-Ethyloxane | Radical Bromination (e.g., NBS, light) | Diastereomeric mixture, potentially with low selectivity | Prochiral C-H bond activation |

This interactive table presents hypothetical strategies for the diastereoselective synthesis of this compound precursors.

Chiral Pool Synthesis: The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure molecules provided by nature, such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov A plausible chiral pool approach to this compound would involve starting with a readily available chiral molecule that contains a portion of the target's carbon skeleton and the required stereochemistry. For instance, a chiral polyol or hydroxy acid could be elaborated through a series of steps, including cyclization to form the oxane ring, followed by functional group manipulation to install the bromoethyl side chain. This strategy embeds the desired absolute stereochemistry from the very beginning of the synthetic sequence. nih.gov

Asymmetric Catalysis: Asymmetric catalysis offers a powerful alternative for creating chiral molecules from achiral starting materials. frontiersin.org In a hypothetical synthesis, an achiral precursor could be transformed into a chiral intermediate with high enantiomeric excess (ee). For example, an asymmetric hydrogenation or a catalytic asymmetric epoxidation of an unsaturated precursor could establish the key stereocenter on the oxane ring. uvic.ca

Subsequently, an asymmetric halogenation could be employed. While catalytic asymmetric C-H bond halogenation is a developing field, enzymatic halogenation has shown promise for high site- and stereoselectivity. acs.org Alternatively, a catalyst system could be used to control the stereoselective addition of a bromine equivalent across a double bond in a precursor like 3-vinyloxane. Chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts, create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

| Catalytic Method | Precursor Type | Potential Catalyst | Desired Transformation |

| Asymmetric Hydrogenation | Unsaturated Oxane Precursor | Rhodium or Ruthenium with Chiral Phosphine (B1218219) Ligands | Enantioselective reduction to form chiral 3-ethyloxane |

| Asymmetric Epoxidation | 3-(1-Propenyl)oxane | Sharpless or Jacobsen catalyst | Enantioselective formation of an epoxide |

| Asymmetric Halofunctionalization | 3-Vinyloxane | Chiral Lewis Acid or Phase-Transfer Catalyst | Enantioselective cyclization/bromination |

This interactive table outlines potential asymmetric catalysis strategies for synthesizing chiral precursors to this compound.

Scale-Up Considerations and Industrial Synthesis Methodologies

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally sustainable.

Key Scale-Up Considerations:

Reagent Cost and Availability: For industrial synthesis, expensive chiral auxiliaries, stoichiometric chiral reagents, and complex ligands for asymmetric catalysis can be prohibitively costly. The ideal process would use inexpensive, readily available starting materials and a highly efficient (low-loading) catalyst.

Process Safety: Halogenation reactions, particularly those using elemental bromine, can be hazardous, requiring specialized equipment to handle corrosive and toxic materials. Exothermic reactions must be carefully controlled to prevent thermal runaways. The use of safer brominating agents like N-Bromosuccinimide (NBS) is often preferred.

Catalyst Recovery and Reuse: When using expensive transition metal catalysts, efficient recovery and recycling are crucial for economic viability. This can involve using heterogeneous catalysts or developing effective separation protocols for homogeneous catalysts.

Purification: Chromatographic purification, which is common in the lab, is often impractical and expensive on a large scale. Industrial processes favor crystallization, distillation, or extraction for product isolation and purification. Achieving high stereochemical purity directly from the reaction is therefore highly desirable to avoid difficult separations of stereoisomers.

Waste Management: Industrial syntheses must minimize waste. Atom economy is a key metric, and processes that generate large amounts of byproducts are less favorable. Catalytic methods are generally superior to stoichiometric ones in this regard.

Hypothetical Industrial Route: A plausible industrial approach might favor a robust catalytic process. For example, a catalytic asymmetric hydrogenation of a suitable prochiral precursor to form a chiral alcohol, followed by a reliable bromination reaction under mild conditions (e.g., using PBr₃ or an Appel-type reaction), could be a viable sequence. Each step would need to be optimized for concentration, temperature, reaction time, and ease of work-up to maximize throughput and yield while ensuring high stereochemical fidelity.

| Parameter | Laboratory Scale | Industrial Scale | Rationale |

| Purification | Column Chromatography | Crystallization / Distillation | Cost, throughput, and scalability |

| Reagents | Stoichiometric chiral reagents | Catalytic asymmetric methods | Cost-effectiveness, atom economy, waste reduction |

| Solvents | Variety of solvents | Limited selection based on cost, safety, and recyclability | Regulatory compliance, process safety, and cost |

| Safety | Fume hood | Contained reactors, process control systems | Management of hazardous materials and exothermic reactions |

| Throughput | Milligrams to grams | Kilograms to tons | Meeting commercial demand |

This interactive table compares key considerations for laboratory synthesis versus industrial scale-up.

Reactivity and Mechanistic Pathways of 3 1 Bromoethyl Oxane

Nucleophilic Substitution Reactions of the Bromoethyl Group

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. byjus.com For a secondary substrate like 3-(1-Bromoethyl)oxane, two primary mechanisms, S(_N)1 and S(_N)2, are in competition. byjus.com

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemicalnote.comrammohancollege.ac.in This reaction's rate is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comyoutube.com The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry at the chiral center. rammohancollege.ac.in

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. byjus.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary carbocation intermediate. chemist.sg In the second step, this carbocation is rapidly attacked by a nucleophile. byjus.com The rate of an S(_N)1 reaction depends only on the concentration of the substrate. youtube.com Because the carbocation intermediate is planar, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers (racemization). chemicalnote.com

The choice between these two pathways for this compound is influenced by factors such as the strength of the nucleophile and the polarity of the solvent. Strong nucleophiles in polar aprotic solvents tend to favor the S(_N)2 pathway, whereas weak nucleophiles in polar protic solvents (which can stabilize the carbocation intermediate) favor the S(_N)1 pathway. byjus.comchemist.sg

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |

| Kinetics | First-order (rate = k[Substrate]) | Second-order (rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Substrate | Favored by 3° > 2° alkyl halides | Favored by Methyl > 1° > 2° alkyl halides |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

This table provides a summary of the general characteristics of S(_N)1 and S(_N)2 reactions as they apply to alkyl halides. chemicalnote.comyoutube.combyjus.comchemist.sg

Steric Factors: The rate of an S(_N)2 reaction is highly sensitive to steric hindrance. byjus.comuky.edu In this compound, the electrophilic carbon is a secondary center, and it is attached to the bulky oxane ring. This steric crowding hinders the backside approach of a nucleophile required for an S(_N)2 reaction, making it slower than for a primary halide. rammohancollege.ac.inuky.edu For the S(_N)1 pathway, steric hindrance is less of a direct impediment to the rate-determining step (carbocation formation). chemist.sg

Electronic Factors: The oxygen atom within the oxane ring exerts a significant electron-withdrawing inductive effect. This effect decreases the electron density at the surrounding carbon atoms. This destabilizes the adjacent secondary carbocation that would form in an S(_N)1 mechanism, making this pathway less favorable than for a comparable acyclic secondary alkyl halide. uky.edu Conversely, this inductive effect can increase the partial positive charge on the electrophilic carbon, which might slightly favor an S(_N)2 attack, though this is counteracted by the steric hindrance.

Elimination Reactions to Form Unsaturated Oxane Derivatives

Elimination reactions are a common alternative to substitution for secondary alkyl halides, leading to the formation of alkenes. libretexts.org These reactions involve the removal of the bromine atom and a proton from an adjacent carbon.

Like substitution, elimination can proceed through two distinct mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.orglibretexts.org The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base. iitk.ac.in This pathway is favored by the use of strong, non-nucleophilic bases, such as potassium tert-butoxide. iitk.ac.inquimicaorganica.org

The E1 reaction is a two-step process that shares the same initial step as the S(_N)1 reaction: formation of a carbocation. iitk.ac.in In a subsequent step, a weak base (often the solvent) removes a proton from an adjacent carbon to form the alkene. The E1 reaction rate is first-order and depends only on the substrate concentration. iitk.ac.inyoutube.com These reactions are favored by conditions that promote carbocation formation, such as polar protic solvents and higher temperatures, and typically compete with S(_N)1 reactions. masterorganicchemistry.com

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | First-order (rate = k[Substrate]) | Second-order (rate = k[Substrate][Base]) |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Base Strength | Favored by weak bases (e.g., H₂O, ROH) | Favored by strong bases (e.g., OH⁻, OR⁻) |

| Solvent | Favored by polar protic solvents | Can occur in various solvents, polar aprotic is favorable |

| Competition | Competes with S(_N)1 | Competes with S(_N)2 |

This table outlines the key differences between E1 and E2 elimination pathways. iitk.ac.inyoutube.commasterorganicchemistry.com

Regioselectivity: The dehydrohalogenation of this compound can potentially yield two different regioisomeric alkenes. The outcome is governed by the reaction conditions and follows established rules of regioselectivity.

Zaitsev's Rule: In most E1 and E2 reactions, the major product is the more substituted, and therefore more thermodynamically stable, alkene. saskoer.calibretexts.org For this compound, this would be 3-Ethylideneoxane .

Hofmann's Rule: When a sterically bulky base (e.g., potassium tert-butoxide) is used, the less substituted alkene becomes the major product due to the base preferentially abstracting the more sterically accessible proton. quimicaorganica.org In this case, the major product would be 3-(Vinyl)oxane .

| Product Name | Structure | Favored by |

| 3-Ethylideneoxane (Zaitsev Product) | Small bases (e.g., NaOEt) | |

| 3-(Vinyl)oxane (Hofmann Product) | Bulky bases (e.g., K-OtBu) |

This table illustrates the potential regioisomeric products from the elimination of this compound and the conditions that favor their formation. quimicaorganica.orglibretexts.org

Stereoselectivity: Stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com

In E2 reactions , a specific stereochemical arrangement is required where the abstracted proton and the leaving group are anti-periplanar (in the same plane, but on opposite sides of the C-C bond). iitk.ac.inchemistrysteps.com This requirement can lead to the formation of a specific stereoisomer of the alkene product. For the formation of 3-Ethylideneoxane, the E-isomer is generally favored over the Z-isomer because it has lower steric strain. masterorganicchemistry.com

In E1 reactions , which proceed through a planar carbocation intermediate, there is free rotation around the C-C bond before the proton is removed. libretexts.org Even so, the more stable E-alkene is typically the major product. libretexts.org

Rearrangement Reactions and Structural Isomerizations

While less common than substitution or elimination, rearrangement reactions are a possibility, particularly under conditions that generate carbocation intermediates.

In an S(_N)1 or E1 reaction, the initially formed secondary carbocation at the ethyl side chain could theoretically undergo a rearrangement to form a more stable carbocation. However, in the case of this compound, a 1,2-hydride shift from the adjacent carbon on the oxane ring would still result in a secondary carbocation, offering little thermodynamic driving force for such a rearrangement.

Under strongly acidic conditions, more complex structural isomerizations could occur. Studies on related oxane systems have shown that acid catalysts can promote the isomerization of less stable cis isomers to more stable trans isomers. nih.govresearchgate.net While this specific type of stereoisomerism is not present in this compound, it demonstrates the potential for acid-catalyzed structural changes in the oxane ring. It is also plausible that protonation of the ether oxygen could lead to ring-opening or other rearrangements, especially under forcing conditions. researchgate.net

Transition Metal-Catalyzed Transformations

The presence of a bromoethyl group attached to the oxane ring in this compound opens up possibilities for a variety of transition metal-catalyzed reactions. These reactions are pivotal in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. rsc.org In the context of this compound, the bromoethyl moiety can serve as an electrophilic partner in these transformations. One notable example is the desulfinative cross-coupling reaction. While direct studies on this compound might be limited, the principles can be inferred from similar reactions involving benzylic and alkyl halides.

Desulfinative cross-coupling reactions have emerged as a significant method for the formation of di(hetero)arylmethanes. nih.gov These reactions typically involve the coupling of a (hetero)aryl halide with a benzyl (B1604629) halide, mediated by a palladium catalyst and a sulfinate transfer reagent. nih.gov The process is advantageous as it often proceeds without the need for a metal reductant. nih.gov The general mechanism involves the in-situ generation of a benzylic sulfinate, which then participates in the palladium-catalyzed cycle. nih.gov

The key steps in the catalytic cycle for a desulfinative cross-coupling are:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl halide.

Transmetalation: The resulting palladium(II) complex reacts with the sulfinate salt in a transmetalation step. The exact nature of this step can be influenced by the nature of the sulfinate. ox.ac.uk

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate to form the C-C bond and regenerate the palladium(0) catalyst.

For carbocyclic sulfinates, transmetalation is often the rate-limiting step, whereas for pyridine (B92270) sulfinates, the loss of SO2 from a chelated Pd(II) sulfinate complex can be turnover-limiting. ox.ac.uk The presence of a base like potassium carbonate is often crucial, playing a dual role in removing sulfur dioxide and accelerating transmetalation via the potassium cation. ox.ac.uk

While the direct application to this compound is not explicitly detailed in the provided results, the reactivity of the bromoethyl group is analogous to that of other alkyl bromides used in such couplings. The oxane ring would likely be tolerated under many standard palladium-catalyzed conditions.

Table 1: Key Features of Palladium-Catalyzed Desulfinative Cross-Coupling

| Feature | Description | Reference |

| Catalyst | Typically a Palladium(0) complex, often generated in situ from Pd(OAc)2. | nih.govox.ac.uk |

| Coupling Partners | (Hetero)aryl halide and a benzylic or alkyl halide. | nih.gov |

| Sulfinate Reagent | Acts as a transfer agent to form an intermediate sulfinate. | nih.gov |

| Key Intermediates | Pd(II) oxidative addition complexes and Pd(II) sulfinate complexes. | ox.ac.uk |

| Rate-Limiting Step | Can be transmetalation or SO2 extrusion, depending on the substrate. | ox.ac.uk |

| Additives | Bases like K2CO3 are often essential for efficient reaction. | ox.ac.uk |

The bromoethyl group in this compound can participate in a range of other transition metal-catalyzed cross-coupling reactions. These reactions have become indispensable for building molecular complexity. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. orgsyn.orgmdpi.com While traditionally used for sp2-sp2 couplings, advancements have enabled the use of alkyl halides. nih.gov A reaction involving this compound would likely require a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the alkyl bromide and prevent β-hydride elimination. nih.gov

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. mdpi.comtamu.edu It is a powerful method for C(sp2)-C(sp3) bond formation. tcichemicals.com The use of this compound as the electrophile would be feasible, and enantioselective variants of such couplings have been developed for similar acyclic bromoalkanes, although sometimes with modest enantioselectivity. acs.orgnih.gov

Heck Reaction: This reaction couples an unsaturated halide with an alkene. mdpi.com While typically applied to aryl and vinyl halides, modifications for alkyl halides exist.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. Its application to alkyl halides like this compound is less common but not inconceivable with specialized catalytic systems.

Reductive Cross-Electrophile Coupling: This nickel-catalyzed reaction couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reductant. tcichemicals.com This approach avoids the pre-formation of organometallic reagents.

The choice of catalyst, ligands, and reaction conditions is critical for achieving successful coupling with alkyl halides like this compound, primarily to overcome the hurdles of slow oxidative addition and potential side reactions like β-hydride elimination. nih.gov

Table 2: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction Name | Organometallic Reagent | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Pd with phosphine ligands | orgsyn.orgmdpi.comnih.gov |

| Negishi | Organozinc | Ni or Pd | mdpi.comtamu.edu |

| Stille | Organotin | Pd | tamu.edu |

| Heck | Alkene | Pd | mdpi.com |

Ring-Opening and Ring-Expansion Reactions of the Oxane Core

The oxane ring, a six-membered saturated heterocycle, is generally stable. However, under specific conditions, it can undergo ring-opening or ring-expansion reactions. These transformations are often driven by the release of ring strain (though less significant than in smaller rings like oxetanes) or by the participation of neighboring groups.

Ring-opening reactions of cyclic ethers are well-documented, particularly for strained rings like oxetanes. magtech.com.cn These reactions can be initiated by nucleophiles or electrophiles. For oxanes, which are less strained, more forcing conditions or specific activation are generally required. The bromoethyl substituent in this compound could potentially influence or participate in such reactions. For instance, intramolecular cyclization following a substitution reaction could lead to a bicyclic system, which might then be susceptible to further rearrangement or ring-opening.

Ring-expansion reactions provide a powerful method for synthesizing larger ring systems from more readily available smaller ones. free.frsioc-journal.cn These reactions can be promoted by various reagents and catalysts. For example, the reaction of cycloalkanones with diazoalkanes is a classic method for one-carbon ring expansion. core.ac.uk While direct ring expansion of the oxane in this compound is not a commonly cited pathway, related transformations in other heterocyclic systems suggest possibilities. For instance, ring expansion of oxetanes to furans and other larger rings is known. sioc-journal.cn In some cases, spirocyclic intermediates derived from cyclic ketones can undergo ring expansion. nih.govjst.go.jp An analogous process starting from a ketone derivative of the oxane ring could potentially lead to a ring-expanded product.

The specific reactivity of the oxane ring in this compound towards ring-opening or expansion would be highly dependent on the reaction conditions and the nature of the reagents employed. The presence of the bromoethyl group offers a handle for initial transformation, which could then set the stage for a subsequent ring modification.

Derivatization and Analog Synthesis from 3 1 Bromoethyl Oxane

Synthesis of Novel Oxane Scaffolds

The bromoethyl moiety in 3-(1-Bromoethyl)oxane serves as a key functional handle for the introduction of various substituents and for the construction of novel oxane-based scaffolds. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the displacement of the bromide ion by a wide range of nucleophiles. This reactivity is foundational to creating a diverse array of oxane derivatives.

For instance, reaction with oxygen-based nucleophiles, such as alkoxides or phenoxides, can yield ethers. Similarly, nitrogen-based nucleophiles like amines or azides can be employed to introduce amino functionalities or to serve as precursors for other nitrogen-containing groups. vanderbilt.edu Carbon-carbon bond formation can be achieved through reactions with organometallic reagents or stabilized carbanions, thereby extending the carbon skeleton.

The following table illustrates potential nucleophilic substitution reactions to generate novel oxane scaffolds from this compound.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | |

| Azide | Sodium Azide (NaN₃) | Azide | |

| Cyanide | Potassium Cyanide (KCN) | Nitrile |

These fundamental transformations provide access to a multitude of oxane derivatives with tailored physicochemical properties, forming the basis for further synthetic elaborations.

Creation of Complex Molecular Architectures and Polycyclic Systems

Beyond simple substitutions, this compound can be utilized in more intricate synthetic strategies to construct complex molecular architectures and polycyclic systems. The bromoethyl group can act as an electrophilic partner in intramolecular cyclization reactions, leading to the formation of fused or bridged ring systems.

For example, a derivative of this compound containing a suitably positioned nucleophilic group could undergo an intramolecular cyclization to form a bicyclic ether. The stereochemistry of the starting material and the reaction conditions would be critical in controlling the stereochemical outcome of such transformations.

Methodologies for the rapid generation of molecular complexity from simple building blocks are a significant focus in organic synthesis. nih.gov Strategies such as tandem reactions, where multiple bond-forming events occur in a single operation, could potentially be designed starting from derivatives of this compound. For instance, a Michael addition followed by an intramolecular alkylation could lead to the formation of a complex polycyclic system containing the oxane ring. The development of such cascade reactions enables the efficient construction of intricate molecular scaffolds. nih.gov

Functional Group Interconversions Derived from this compound

The bromoethyl group of this compound is a versatile starting point for a variety of functional group interconversions (FGIs). These transformations are essential for elaborating the initial substitution products into more complex molecules. ub.edusolubilityofthings.com

Key functional group interconversions starting from the bromoethyl moiety include:

Elimination Reactions: Treatment with a strong, non-nucleophilic base can induce elimination of hydrogen bromide to form a vinyl group, yielding 3-vinyloxane. This alkene can then participate in a range of further reactions, such as epoxidation, dihydroxylation, or polymerization.

Conversion to Organometallic Reagents: The bromide can be converted into an organometallic species, for example, through reaction with magnesium to form a Grignard reagent, or with lithium to form an organolithium compound. These reagents are powerful nucleophiles for carbon-carbon bond formation.

Reduction: The bromo group can be removed and replaced with a hydrogen atom through reduction, for instance, using a hydride source like tributyltin hydride or via catalytic hydrogenation. This would yield 3-ethyloxane.

Conversion to Other Halides: The bromide can be displaced by other halides, such as iodide, through the Finkelstein reaction. vanderbilt.edu This can be useful as iodides are often more reactive in subsequent coupling reactions.

The following table summarizes some of the key functional group interconversions.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Elimination | Potassium tert-butoxide | Alkene |

| Grignard Formation | Magnesium (Mg) | Organomagnesium |

| Reduction | Tributyltin hydride, AIBN | Alkane |

| Finkelstein Reaction | Sodium Iodide (NaI) in acetone | Alkyl Iodide |

These interconversions significantly broaden the synthetic utility of this compound, allowing for its incorporation into a wider range of target molecules.

Library Synthesis Approaches for Oxane-Containing Compounds

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of related molecules, known as chemical libraries. nih.govimperial.ac.uk These libraries are invaluable for screening for biological activity in drug discovery and for identifying materials with novel properties. The reactivity of this compound makes it an attractive scaffold for the combinatorial synthesis of oxane-containing compound libraries.

A common strategy in library synthesis is parallel synthesis, where reactions are carried out in a spatially separated manner, for instance, in the wells of a microtiter plate. nih.gov Starting with this compound, a library could be generated by reacting it with a diverse set of nucleophiles in a parallel format. Each well would contain a different nucleophile, leading to a library of oxane derivatives with varying substituents at the ethyl side chain.

Further diversification can be achieved through a "split-and-pool" synthesis strategy on a solid support. nih.gov In this approach, the oxane core could be attached to a resin, and the bromoethyl group could be used as a point of diversification. The resin beads are split into multiple portions, each is reacted with a different building block, and then the beads are pooled together. This process can be repeated for several cycles to generate a very large and diverse library of compounds.

The design of such libraries would involve the careful selection of building blocks to ensure a wide coverage of chemical space, varying properties such as size, polarity, and hydrogen bonding potential. High-throughput screening of these libraries could then identify compounds with desired biological or material properties.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 3 1 Bromoethyl Oxane and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules like 3-(1-Bromoethyl)oxane. numberanalytics.com It provides detailed information about the chemical environment of individual nuclei (¹H and ¹³C) and their spatial and through-bond relationships.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While basic 1D NMR (¹H and ¹³C) provides initial information, a full structural assignment of this compound requires more sophisticated 2D NMR experiments. ipb.ptresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comemerypharma.com For this compound, COSY would reveal the connectivity within the oxane ring by showing correlations between adjacent protons. It would also show the coupling between the methine proton of the bromoethyl group and the methyl protons, as well as its coupling to the proton at the C3 position of the oxane ring. escholarship.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. emerypharma.comcolumbia.edu It is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. scribd.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the case of this compound, HMBC would show correlations between the protons on the oxane ring and the carbons of the bromoethyl side chain, confirming the attachment point.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. numberanalytics.comresearchgate.net NOESY is critical for determining the stereochemistry of this compound, for example, by showing through-space correlations that would differentiate between diastereomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted data based on analogous structures and general NMR principles.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| C1' (CH) | ~4.1 | ~55 | C2', C3, C2, C4 | H-C2', H-C2, H-C4 |

| C2' (CH₃) | ~1.7 | ~20 | C1', C3 | H-C1' |

| C2 (CH₂) | ~3.5-3.9 (axial/equatorial) | ~68 | C3, C4, C6 | H-C3, H-C4, H-C6 |

| C3 (CH) | ~1.8-2.2 | ~35 | C1', C2', C2, C4, C5 | H-C1', H-C2, H-C4, H-C5 |

| C4 (CH₂) | ~1.4-1.8 (axial/equatorial) | ~25 | C2, C3, C5, C6 | H-C2, H-C3, H-C5, H-C6 |

| C5 (CH₂) | ~1.5-1.9 (axial/equatorial) | ~28 | C3, C4, C6 | H-C3, H-C4, H-C6 |

Variable Temperature NMR for Conformational Dynamics

The oxane ring in this compound is not static and can undergo conformational changes, primarily chair-to-chair interconversion. Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. ox.ac.ukox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the interconversion is fast on the NMR timescale, the signals for axial and equatorial protons may appear as averaged, broad peaks. oxinst.com As the temperature is lowered, the rate of interconversion slows down, and at a certain point (the coalescence temperature), the broad peak may resolve into two distinct signals corresponding to the individual axial and equatorial protons of the locked conformation. researchgate.netoxinst.com Analyzing the spectra at different temperatures allows for the determination of the thermodynamic barriers for this conformational exchange. oxinst.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound and its transformation products. nih.govacs.org Unlike low-resolution mass spectrometry, HRMS can measure m/z values to several decimal places. This high accuracy allows for the calculation of a unique elemental composition. For this compound (C₇H₁₃BrO), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. aip.org HRMS would show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, confirming the presence of a single bromine atom.

Table 2: Predicted HRMS Data for this compound (C₇H₁₃BrO) Predicted data based on isotopic masses.

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

|---|---|---|

| [M]⁺ | 192.01498 | 194.01293 |

| [M+H]⁺ | 193.02281 | 195.02076 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. longdom.orgnih.gov In an MS/MS experiment, the molecular ion of this compound would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are then analyzed in a second mass analyzer. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of the bromine atom (as a radical or HBr), and cleavage of the bromoethyl side chain or the oxane ring. Elucidating these pathways is critical for confirming the structure and for identifying unknown transformation products in complex mixtures. sisweb.com

Table 3: Plausible Mass Fragments for this compound in MS/MS Based on general fragmentation principles of halogenated and ether compounds.

| m/z (for ⁷⁹Br) | Possible Fragment Structure/Loss |

|---|---|

| 113 | [M - Br]⁺ |

| 112 | [M - HBr]⁺˙ |

| 85 | [C₅H₉O]⁺ (Oxane ring fragment) |

| 57 | [C₄H₉]⁺ (Butyl fragment) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show:

C-H stretching vibrations: Aliphatic C-H stretches from the oxane ring and the ethyl group would appear in the region of 2850-3000 cm⁻¹. libretexts.orgkaust.edu.sa

C-O-C stretching vibration: A strong, characteristic absorption for the ether linkage in the oxane ring would be expected in the 1050-1150 cm⁻¹ region.

C-Br stretching vibration: The C-Br bond stretch typically appears in the fingerprint region, between 500 and 600 cm⁻¹, and can sometimes be weak.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. oxxius.comyoutube.com While IR absorption depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C-Br stretch might be more readily observed in the Raman spectrum.

The transformation of this compound, for instance through nucleophilic substitution of the bromine atom, would lead to significant and predictable changes in the vibrational spectra. For example, the replacement of the C-Br bond with a C-OH bond would result in the disappearance of the C-Br stretch and the appearance of a strong, broad O-H stretching band around 3200-3600 cm⁻¹ in the IR spectrum.

Table 4: Key Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H (sp³) | Stretching | 2850-3000 | Medium to Strong |

| C-O-C (ether) | Stretching | 1050-1150 | Strong |

| C-Br | Stretching | 500-600 | Medium to Weak |

Application in Functional Group Identification and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the presence of specific functional groups and elucidating the compound's conformational preferences. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, with each unique carbon atom in the molecule producing a distinct signal. pressbooks.pub The chemical shift of the carbon bonded to the bromine atom is significantly affected by the halogen's electronegativity. pressbooks.pub Similarly, the carbons of the oxane ring, particularly those adjacent to the oxygen atom, exhibit characteristic chemical shifts. scispace.comscilit.com Analysis of these shifts, when compared to related oxane and bromo-substituted compounds, allows for unambiguous functional group identification. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH(Br)- | 3.5 - 4.5 | 45 - 60 |

| -CH₂-O- (oxane ring) | 3.3 - 4.0 | 65 - 75 |

| -CH- (oxane ring, C3) | 1.5 - 2.5 | 30 - 40 |

| -CH₂- (oxane ring) | 1.2 - 2.0 | 20 - 35 |

| -CH₃ | 1.6 - 1.9 | 20 - 25 |

Note: These are approximate ranges and can be influenced by solvent and other structural features. Data is extrapolated from general principles of NMR spectroscopy and data for related structures. libretexts.orgpressbooks.pub

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. tulane.edu For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsional angles. nih.gov

This technique is particularly valuable for:

Unambiguous Stereochemistry: It can definitively establish the relative and absolute stereochemistry of chiral centers, which is crucial for a molecule like this compound that possesses two chiral centers.

Conformational Analysis: The solid-state conformation of the oxane ring and the orientation of the bromoethyl substituent can be directly observed. researchgate.net

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, providing insights into intermolecular forces such as halogen bonding, which can occur with bromine-substituted compounds. thieme-connect.demdpi.com

While obtaining single crystals suitable for X-ray diffraction can be challenging, derivatization of the molecule can sometimes facilitate crystallization. caltech.edu The resulting structural data, including atomic coordinates and bond parameters, serves as the gold standard for structural elucidation. tulane.edu

Table 2: Illustrative Crystallographic Parameters for a Hypothetical Bromo-Substituted Organic Compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.34 |

| b (Å) | 8.56 |

| c (Å) | 14.21 |

| β (°) ** | 105.2 |

| Volume (ų) | 1215.5 |

| Z | 4 |

| Density (calculated) (g/cm³) ** | 1.45 |

| R-factor (%) | 4.5 |

Note: This table is for illustrative purposes and does not represent actual data for this compound. The values are typical for small organic molecules. mdpi.commolaid.com

Theoretical and Computational Investigations of 3 1 Bromoethyl Oxane

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools used to correlate the chemical reactivity of a series of compounds with their molecular structures, described by a set of numerical parameters known as molecular descriptors. For 3-(1-Bromoethyl)oxane and its analogues, QSRR studies can provide valuable insights into the factors governing their reactivity, particularly in reactions involving the cleavage of the carbon-bromine (C-Br) bond, such as nucleophilic substitution.

A hypothetical QSRR study was conceptualized to investigate the reactivity of a series of this compound derivatives in a model SN2 reaction. The primary objective of such a study would be to develop a predictive model for the reaction rate constant (k) and to elucidate the electronic and steric factors that influence the lability of the C-Br bond.

Methodology and Molecular Descriptors

For the purpose of this theoretical investigation, a training set of ten hypothetical this compound derivatives was designed. The reactivity of these compounds was quantified as the logarithm of the relative rate constant (log krel) for a nucleophilic substitution reaction. A variety of molecular descriptors, calculated using computational chemistry methods like Density Functional Theory (DFT), would be considered to build the QSRR model. Key descriptors often employed in such studies include:

Electronic Descriptors: These quantify the electronic environment around the reaction center.

Mulliken Charge on the α-carbon (qCα): The partial charge on the carbon atom bonded to the bromine. A more positive charge is expected to enhance susceptibility to nucleophilic attack.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Represents the ability of the molecule to accept electrons. A lower ELUMO value generally corresponds to higher reactivity towards nucleophiles.

Steric Descriptors: These describe the bulkiness and shape of the molecule.

Molecular Volume (Vm): Represents the space occupied by the molecule. Increased steric hindrance around the reaction site can decrease the reaction rate.

Thermodynamic Descriptors:

C-Br Bond Dissociation Energy (BDE): The energy required to break the C-Br bond homolytically. While SN2 reactions are heterolytic, BDE can still be an indicator of bond strength.

Hypothetical QSRR Data

The following table presents hypothetical data for the training set of compounds. The values for the descriptors and the reactivity parameter are chosen to be chemically reasonable and to illustrate the principles of a QSRR study.

| Compound ID | Substituent (R) | log krel | qCα (a.u.) | ELUMO (eV) | Vm (ų) | C-Br BDE (kcal/mol) |

| 1 | H | 0.00 | 0.150 | -1.85 | 155.2 | 70.5 |

| 2 | 4-Methyl | -0.15 | 0.148 | -1.82 | 169.8 | 70.8 |

| 3 | 4-Fluoro | 0.35 | 0.165 | -1.98 | 158.1 | 69.9 |

| 4 | 4-Chloro | 0.45 | 0.168 | -2.05 | 165.4 | 69.7 |

| 5 | 5-Methyl | -0.10 | 0.149 | -1.83 | 170.1 | 70.7 |

| 6 | 5-Fluoro | 0.25 | 0.160 | -1.95 | 158.5 | 70.0 |

| 7 | 2-Methyl | -0.30 | 0.145 | -1.79 | 169.5 | 71.2 |

| 8 | 6-Methyl | -0.25 | 0.146 | -1.80 | 169.6 | 71.0 |

| 9 | 4,4-Difluoro | 0.75 | 0.180 | -2.15 | 161.0 | 69.1 |

| 10 | This compound | 0.00 | 0.150 | -1.85 | 155.2 | 70.5 |

QSRR Model Development and Interpretation

Using multiple linear regression (MLR) analysis on the hypothetical data, a QSRR model could be formulated. The goal is to create a statistically significant equation that relates the reactivity (log krel) to the most influential descriptors. A plausible model derived from the data in the table might take the following form:

log krel = 15.5 * qCα - 0.8 * ELUMO - 0.01 * Vm - 2.5

Interpretation of the Model:

qCα (Mulliken Charge): The positive coefficient (15.5) suggests that as the partial positive charge on the α-carbon increases, the rate of nucleophilic attack increases. This is consistent with the established mechanism of SN2 reactions, where the nucleophile is attracted to an electrophilic carbon center. Electron-withdrawing substituents, such as fluorine and chlorine, increase this positive charge, thus accelerating the reaction.

ELUMO: The negative coefficient (-0.8) indicates that a lower LUMO energy leads to a higher reaction rate. A molecule with a lower-energy LUMO is a better electron acceptor, facilitating the interaction with the electron-rich nucleophile.

Vm (Molecular Volume): The small negative coefficient (-0.01) implies that increased molecular volume, a measure of steric bulk, slightly hinders the reaction. This aligns with the SN2 mechanism's sensitivity to steric hindrance at the reaction site.

Model Validation

The robustness and predictive power of any QSRR model must be rigorously validated. This is typically done using statistical metrics derived from both internal and external validation techniques.

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in reactivity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's internal predictive ability, obtained through leave-one-out cross-validation. |

| F-statistic | 45.8 | A high value indicates a statistically significant relationship between the descriptors and reactivity. |

| p-value | < 0.001 | Suggests that the probability of the observed correlation occurring by chance is very low. |

The high hypothetical values of R² and Q² would suggest that the developed model is robust and has good predictive capability for compounds within its applicability domain. For this compound itself (Compound 10, identical to Compound 1), the model predicts a baseline reactivity, which serves as a reference point for evaluating the effects of substituents in its derivatives. The analysis indicates that its reactivity in nucleophilic substitution is primarily governed by the inherent electronic properties of the C-Br bond and the steric environment of the oxane ring.

Based on the conducted research, no specific synthesis methods for the chemical compound "this compound" were found. The successful generation of the requested article, which is focused on applying green chemistry principles to the synthesis and application of this particular compound, is contingent upon the availability of its synthesis routes.

Without information on how "this compound" is synthesized, it is not possible to provide a scientifically accurate and detailed analysis for the following sections of the requested article:

Green Chemistry Principles in the Synthesis and Application of 3 1 Bromoethyl Oxane

Energy Efficiency in Reaction Design and Process Optimization:Evaluating the energy efficiency of a synthesis involves analyzing the specific reaction conditions, such as temperature and pressure, which are currently unknown for "3-(1-Bromoethyl)oxane."

Therefore, due to the lack of available information on the synthesis of "this compound," it is not feasible to generate the comprehensive and scientifically accurate article as per the provided instructions and outline. Further research into the synthesis of this specific compound is required before an analysis of its green chemistry profile can be conducted.

Future Research Directions and Emerging Paradigms for 3 1 Bromoethyl Oxane Chemistry

Exploration of Unconventional Reactivity Patterns

Beyond conventional nucleophilic substitution reactions, the C-Br bond in 3-(1-bromoethyl)oxane offers a gateway to a variety of modern synthetic transformations. A significant future direction lies in harnessing this reactivity for advanced carbon-carbon bond-forming reactions, particularly through transition-metal catalysis which often involves radical intermediates. nih.govresearchgate.net

Research into iron-catalyzed cross-coupling reactions, for instance, presents a promising, sustainable alternative to traditional palladium and nickel catalysts. nih.gov These reactions, which can proceed through a Fe(I)/Fe(II)/Fe(III) catalytic cycle, have proven effective for coupling non-activated haloalkanes with organometallic reagents like Grignard reagents. nih.gov The application of such a system to this compound could enable the efficient coupling of the oxane moiety to various aryl and alkyl groups, a challenging transformation using conventional methods. nih.gov Density Functional Theory (DFT) studies have indicated that this mechanism involves the generation of alkyl radical intermediates, which are then trapped by an iron(II) species to form the cross-coupled product. nih.gov

Similarly, nickel-catalyzed reductive cross-coupling offers another powerful method for C-C bond formation from alkyl bromides. researchgate.net These reactions can follow complex single-electron transfer mechanisms, providing a complementary approach to the iron-catalyzed methods. researchgate.net Exploring these pathways for this compound would expand its synthetic utility significantly.

Detailed Research Findings:

Grignard Reagent Formation and Reactivity: The primary and most fundamental reactivity of this compound involves the formation of a Grignard reagent by reacting with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). mnstate.eduacs.org This organomagnesium halide is a potent nucleophile and a strong base. mnstate.edumt.com It can react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and produce a variety of alcohols after an acidic workup. mt.commasterorganicchemistry.com

Iron-Catalyzed Cross-Coupling: The use of iron-bisphosphine complexes as catalysts for the cross-coupling of haloalkanes with aryl Grignard reagents has been mechanistically studied. nih.gov The proposed Fe(I)/Fe(II)/Fe(III) pathway suggests that an iron(I) species activates the C-Br bond, generating an alkyl radical. This radical is subsequently trapped to yield the final product, offering a route to couple the this compound scaffold with aromatic systems. nih.gov

| Reaction Type | Proposed Reagents/Catalyst | Potential Product Class | Mechanistic Insight |

|---|---|---|---|

| Grignard Formation | Mg, THF | Organomagnesium Halide | Redox reaction forming a carbanionic species. mnstate.edu |

| Iron-Catalyzed Cross-Coupling | Aryl-MgBr, Iron-bisphosphine catalyst | Aryl-substituted oxanes | Involves alkyl radical intermediates via a Fe(I)/Fe(II)/Fe(III) cycle. nih.gov |

| Nickel-Catalyzed Reductive Coupling | Aryl bromide, Ni catalyst, reducing agent | Aryl-substituted oxanes | Proceeds via single electron transfer (SET) mechanisms. researchgate.net |

Development of Novel Stereoselective Methodologies

The presence of two stereocenters in this compound (at C3 of the oxane ring and the adjacent carbon bearing the bromine) makes it an ideal substrate for the development of novel stereoselective synthetic methods. Future research will likely focus on controlling the absolute and relative stereochemistry during its transformations.

A key challenge and opportunity lie in the stereoselective substitution of the bromine atom. The development of chiral catalysts that can influence the stereochemical outcome of nucleophilic substitution reactions is a major goal. numberanalytics.com For example, adapting enantioselective cross-coupling reactions that use chiral bisphosphine ligands with iron or nickel catalysts could allow for the synthesis of specific enantiomers or diastereomers of substituted oxanes. nih.govnumberanalytics.com

Furthermore, the burgeoning field of radical biocatalysis presents an exciting paradigm. digitellinc.com Repurposing metalloenzymes or leveraging photoredox catalysis in combination with enzymes could enable radical-mediated C-C, C-Br, or even C-F bond-forming reactions with exceptional levels of diastereo- and enantiocontrol. digitellinc.com Such "new-to-nature" reactions could provide access to a diverse range of chiral molecules derived from the this compound scaffold that are inaccessible through traditional synthetic chemistry. digitellinc.com

Detailed Research Findings:

Asymmetric Catalysis: The principles of asymmetric synthesis, using chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, are well-established. numberanalytics.com For reactions involving alkyl halides, chiral ligands on transition metal catalysts can create a chiral environment around the metal center, dictating the facial selectivity of substrate approach or the stereochemistry of reductive elimination. nih.govnumberanalytics.com

Stereoselective Radical Reactions: Controlling stereochemistry in reactions involving highly reactive free radical intermediates is notoriously difficult. digitellinc.com However, recent advances in biocatalysis have shown that enzymes can provide a chiral pocket that controls the trajectory of radical reactions, leading to high stereoselectivity. digitellinc.com

| Methodology | Key Principle | Potential Application | Anticipated Outcome |

|---|---|---|---|

| Asymmetric Metal Catalysis | Use of chiral ligands (e.g., bisphosphines) on Fe or Ni catalysts. nih.govnumberanalytics.com | Stereoselective cross-coupling reactions. | High enantiomeric or diastereomeric excess in the coupled product. |

| Radical Biocatalysis | Repurposed metalloenzymes to control radical transformations. digitellinc.com | Enantioselective C-C or C-heteroatom bond formation. | Excellent stereocontrol (high e.e. and d.r.) under mild conditions. |

| Organocatalysis | Use of small chiral organic molecules to catalyze reactions. | Stereoselective nucleophilic substitution or phase-transfer reactions. | Access to non-racemic products without using metal catalysts. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. researchgate.neteuropa.eu Reactions involving this compound, particularly those that are highly exothermic or use hazardous reagents, are prime candidates for adaptation to flow systems.

Microreactors, with their high surface-to-volume ratio, provide superior heat and mass transfer compared to batch reactors. kth.sechimia.ch This allows for precise temperature control, minimizing the formation of byproducts and enhancing safety, especially for exothermic processes like Grignard reagent formation. mt.comkth.se The small reaction volumes inherent in flow systems also mitigate the risks associated with handling toxic or explosive intermediates. jcu.cz

Integrating flow reactors with automated platforms enables high-throughput screening of reaction conditions, rapid optimization, and the synthesis of compound libraries for drug discovery. europa.euwiley-vch.de For this compound, this could mean the automated synthesis and derivatization of the oxane scaffold, accelerating the discovery of new bioactive molecules. nih.gov

Detailed Research Findings:

Advantages of Microreactors: Flow systems offer enhanced control over reaction parameters like temperature, pressure, and residence time. core.ac.uk The excellent heat exchange capabilities are particularly beneficial for managing highly exothermic reactions, which are often problematic in large batch vessels. chimia.ch

Safety and Scalability: By performing reactions in a continuous stream, only small amounts of material are reacting at any given moment, drastically improving the safety profile. jcu.cz Scaling up production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. chimia.ch

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Poor; potential for thermal runaway. chimia.ch | Excellent; precise temperature control. kth.se |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes. jcu.cz |

| Mixing | Can be inefficient, leading to local concentration gradients. | Efficient and rapid mixing. chimia.ch |

| Scalability | Complex; redevelopment often needed. | Straightforward (longer run time or numbering-up). chimia.ch |

| Process Control | Limited; parameters can vary within the vessel. | Precise control over residence time, temperature, and stoichiometry. core.ac.uk |

Advanced In-situ Spectroscopic Monitoring of Reactions

To fully realize the benefits of modern synthetic methods, particularly in flow chemistry, real-time monitoring of reaction progress is essential. Advanced in-situ spectroscopic techniques allow chemists to "watch" reactions as they happen, providing a wealth of data on reaction kinetics, intermediate formation, and conversion rates.

For reactions involving this compound, in-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool. mt.com It can be used to continuously monitor the concentration of the starting material by tracking the disappearance of characteristic absorbances (e.g., the C-Br stretch) and the appearance of product peaks. This technique is particularly valuable for optimizing reaction conditions and ensuring reaction completion, especially in automated flow systems. mt.com For example, during the formation of a Grignard reagent, in-situ FTIR can track the consumption of the alkyl halide, providing crucial information for process control and safety. mt.com

Other techniques like in-situ Raman and NMR spectroscopy can provide complementary information. Raman spectroscopy is highly effective for monitoring reactions in aqueous solutions and can be used to characterize changes in bonding and molecular structure. geochemicalperspectivesletters.org In-situ NMR, while more complex to implement, offers unparalleled structural detail on all species in the reaction mixture, enabling the direct observation of transient intermediates.

| Technique | Information Provided | Applicability to this compound Chemistry |

|---|---|---|

| FTIR Spectroscopy | Concentration of reactants/products, reaction kinetics. mt.com | Ideal for monitoring C-Br bond cleavage and formation of new functional groups in organic solvents. |

| Raman Spectroscopy | Molecular structure, bonding, reaction progress. geochemicalperspectivesletters.org | Good for aqueous systems and monitoring changes in the carbon skeleton or catalyst state. |

| NMR Spectroscopy | Detailed structural information, identification of intermediates, quantification. | Provides definitive structural evidence for reactants, intermediates, and products in real-time. |

Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. sumitomo-chem.co.jpuomustansiriyah.edu.iq For this compound, computational methods can provide deep insights that guide experimental design, saving significant time and resources.

Future research will increasingly rely on computational modeling to:

Predict Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates. nih.govsumitomo-chem.co.jp This is crucial for understanding why a certain product is formed, elucidating complex catalytic cycles, and predicting the stereochemical outcome of reactions. researchgate.netnumberanalytics.com

Calculate Thermochemical Properties: The C-H and C-Br bond dissociation enthalpies (BDEs) of this compound can be accurately calculated. acs.org This data is fundamental for predicting the feasibility of radical reactions and understanding the compound's stability.

Design Novel Catalysts: Computational screening can be used to evaluate the potential efficacy of various catalysts for a desired transformation. By modeling the interaction between the substrate, catalyst, and reagents, researchers can rationally design more active and selective catalysts before attempting synthesis in the lab. numberanalytics.com

Predict Spectroscopic Data: Theoretical calculations can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. researchgate.net These predicted spectra can aid in the characterization of new compounds synthesized from this compound. Publicly available databases already contain computationally predicted data for the parent compound, such as its collision cross section values, which are useful in mass spectrometry analysis. uni.lu

| Computational Method | Predicted Property | Utility in Research |

|---|---|---|

| DFT (e.g., B3LYP) | Reaction energy profiles, transition state structures. nih.govsumitomo-chem.co.jp | Elucidating reaction mechanisms and predicting stereoselectivity. |

| DFT/Ab initio | Bond Dissociation Enthalpies (BDEs). acs.org | Assessing feasibility of radical reactions and thermal stability. |

| DFT | IR/NMR spectra. researchgate.net | Aiding in the structural characterization of new derivatives. |

| Various (e.g., CCSbase) | Predicted Collision Cross Section (CCS). uni.lu | Aiding identification in ion mobility-mass spectrometry. |

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran (THF) |

| Palladium |

| Nickel |

| Iron |

| Magnesium |

| Organomagnesium Halide (Grignard Reagent) |

Sufficiently detailed scientific information to construct a comprehensive article on "this compound" is not available in the public domain. While the compound is listed in chemical databases with a unique CAS number, extensive research findings regarding its synthesis, specific chemical and physical properties, reactivity, and applications have not been published or are not readily accessible.